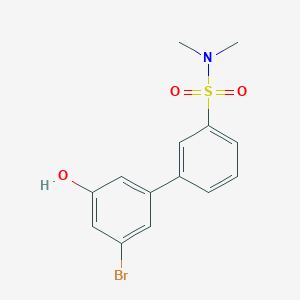
3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% (3-B5-3NSDP) is an organic compound with a molecular formula of C12H13BrN2O2S. It is a brominated phenol derivative with a sulfamoyl group attached to the phenyl ring. 3-B5-3NSDP is a white crystalline solid with a melting point of approximately 150°C. It is soluble in water, ethanol, and acetone, and is relatively stable under normal conditions.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% is not well understood. However, it is believed that the sulfamoyl group attached to the phenyl ring increases the reactivity of the molecule, which allows it to undergo various organic reactions. Furthermore, the bromine atom on the phenyl ring is believed to increase the reactivity of the molecule, allowing it to undergo various organic reactions.
Biochemical and Physiological Effects
3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has not been studied for its biochemical and physiological effects. Therefore, the biochemical and physiological effects of 3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% are not known.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% in laboratory experiments include its relatively low cost, its availability in large quantities, and its stability under normal conditions. The main limitation of using 3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% in laboratory experiments is its lack of biochemical and physiological data, which makes it difficult to assess its potential toxicity.
Zukünftige Richtungen
Future research on 3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% should focus on its biochemical and physiological effects. In particular, studies should be conducted to determine its potential toxicity and its potential uses as a therapeutic agent. In addition, further research should be conducted to develop more efficient and cost-effective methods for its synthesis. Finally, research should be conducted to explore its potential applications in various organic reactions.
Synthesemethoden
3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% is synthesized by a three-step process. The first step involves the reaction of an aryl bromide with sodium sulfamoyl chloride in the presence of a base, such as sodium hydroxide, to form an aryl sulfamoyl chloride. The second step involves the reaction of this aryl sulfamoyl chloride with 3-bromo-5-methylphenol in the presence of a base, such as sodium hydroxide, to form 3-bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol. The third step involves the purification of the product by crystallization from a suitable solvent, such as acetone or ethanol.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as aryl sulfonamides, aryl sulfonamides, and aryl sulfonamides. In addition, it has been used as a catalyst in a variety of organic reactions, such as the synthesis of aryl amines and aryl sulfonamides. Furthermore, 3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used as a model compound to study the reactivity of aryl sulfonamides.
Eigenschaften
IUPAC Name |
3-(3-bromo-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S/c1-16(2)20(18,19)14-5-3-4-10(8-14)11-6-12(15)9-13(17)7-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRHEELSQSFHJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


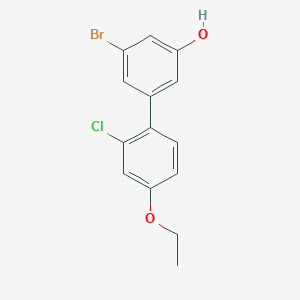
![3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6383643.png)
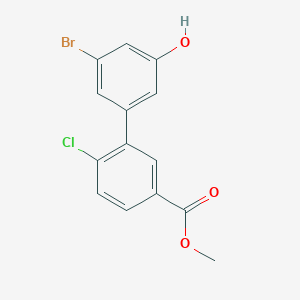

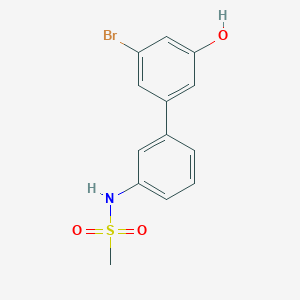
![3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383669.png)
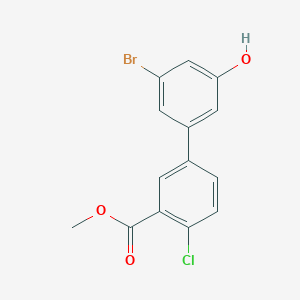
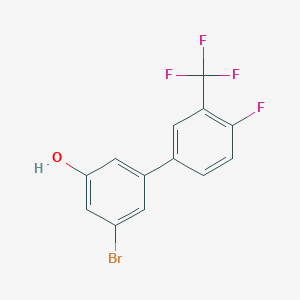



![3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383712.png)
![3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383714.png)